molecular formula C11H15ClN4O B1445530 1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride CAS No. 1361112-32-4

1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride

Cat. No.: B1445530
CAS No.: 1361112-32-4
M. Wt: 254.71 g/mol
InChI Key: STPLIIPLHGJNNB-UHFFFAOYSA-N
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Description

1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. The 1-position is substituted with a methyl group, while the 3-position is functionalized with a morpholin-2-yl moiety, forming a hydrochloride salt. The pyrazolo[3,4-b]pyridine scaffold is notable for its electron-rich aromatic system, which facilitates interactions with biological targets, making it a candidate for therapeutic applications, particularly in autoimmune diseases .

Properties

IUPAC Name

2-(1-methylpyrazolo[3,4-b]pyridin-3-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O.ClH/c1-15-11-8(3-2-4-13-11)10(14-15)9-7-12-5-6-16-9;/h2-4,9,12H,5-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPLIIPLHGJNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)C3CNCCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Specific Preparation Method for the Pyrazolo[3,4-b]pyridine Core

A patented method (CN105801574A) describes a high-yielding preparation of 1H-pyrazolo[3,4-b]pyridine compounds via a ring-closing reaction of 2-chloro-3-pyridinecarboxaldehyde in dimethylformamide (DMF) solvent with hydroxylamine hydrochloride as catalyst.

Key parameters from this method include:

Parameter Details
Starting material 2-chloro-3-pyridinecarboxaldehyde
Solvent Dimethylformamide (DMF)
Catalyst Hydroxylamine hydrochloride (oxammonium hydrochloride)
Base Triethylamine
Reaction temperature 60 °C
Reaction time 6–8 hours
Yield Up to 85%

Three experimental embodiments illustrate the effect of catalyst amount on yield:

Experiment Catalyst (g) Molar Ratio (Catalyst:Substrate) Reaction Time (h) Yield (%)
1 10 1:1 6 43
2 50 5:1 8 71
3 25 2.5:1 8 85

The reaction proceeds via a ring closure forming the pyrazolo[3,4-b]pyridine core with high efficiency under mild conditions, using inexpensive and readily available reagents. Post-reaction workup is straightforward, supporting industrial scalability.

Methylation at N1 Position

The N1-methyl group is commonly introduced by:

  • Employing N1-methyl-substituted pyrazole precursors during ring closure, avoiding regioisomer formation.
  • Post-synthetic methylation of the pyrazolo[3,4-b]pyridine nitrogen using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

The methyl substitution at N1 is crucial for biological activity and influences tautomeric stability, as shown in literature analyses.

Summary Table of Preparation Steps for 1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine Hydrochloride

Step Description Conditions/Notes
1 Synthesis of 2-chloro-3-pyridinecarboxaldehyde Commercially available or synthesized from pyridine derivatives
2 Ring closure to form 1H-pyrazolo[3,4-b]pyridine core DMF solvent, hydroxylamine hydrochloride catalyst, triethylamine base, 60 °C, 6–8 h, yield up to 85%
3 Introduction of N1-methyl group Use of N1-methyl-substituted pyrazole or post-methylation with methyl iodide
4 Substitution at C3 with morpholin-2-yl group Nucleophilic substitution on 3-halogen intermediate or palladium-catalyzed amination with morpholine derivatives
5 Formation of hydrochloride salt Treatment with hydrochloric acid to obtain hydrochloride salt form

Research Findings and Considerations

  • The ring closure step is the key yield-determining stage; optimization of catalyst ratio and reaction time significantly impacts the efficiency.
  • The use of DMF as solvent and triethylamine as base provides mild reaction conditions compatible with sensitive functional groups.
  • The morpholin-2-yl substitution at C3 enhances biological activity and solubility, often introduced via nucleophilic substitution on halogenated intermediates.
  • N1-methylation stabilizes the 1H-tautomeric form, which is the predominant and biologically relevant isomer.
  • The overall synthetic route is amenable to scale-up, environmentally friendly, and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholin-2-yl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the morpholin-2-yl group.

Scientific Research Applications

Medicinal Chemistry Applications

1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride has been explored for its potential as a therapeutic agent in various diseases:

Anticancer Activity

Research indicates that compounds with pyrazolo[3,4-b]pyridine scaffolds exhibit significant anticancer properties. Studies have shown that derivatives can inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cell lines. For instance, a study demonstrated that similar compounds could effectively target the PI3K/Akt/mTOR signaling pathway, which is crucial in many cancers .

Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Its morpholine moiety may enhance solubility and bioavailability, potentially leading to improved therapeutic outcomes .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Biological Studies

The biological implications of this compound extend beyond its medicinal uses:

Enzyme Inhibition

Research has focused on the compound's role as an inhibitor of specific enzymes such as cyclin-dependent kinases (CDKs). Inhibiting these enzymes can lead to cell cycle arrest in cancer cells, providing a strategic approach to cancer therapy .

Signal Transduction Modulation

The compound has been studied for its effects on various signaling pathways. For example, it may modulate the MAPK/ERK pathway, which is often dysregulated in cancer .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Case Study 1: Anticancer Efficacy
    • Objective : Evaluate the anticancer potential in vitro.
    • Methods : Cell viability assays were conducted on breast cancer cell lines.
    • Results : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Case Study 2: Neuroprotective Effects
    • Objective : Assess neuroprotective properties against oxidative stress.
    • Methods : Neuronal cell cultures were exposed to oxidative agents.
    • Results : The compound significantly reduced cell death and oxidative damage markers compared to controls.

Mechanism of Action

The mechanism of action of 1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). These kinases play a crucial role in cell proliferation, differentiation, and survival. The compound inhibits the activity of TRKs by binding to their active sites, thereby blocking the downstream signaling pathways (e.g., Ras/Erk, PLC-γ, and PI3K/Akt) that are essential for cancer cell growth and survival .

Comparison with Similar Compounds

Pyrrolo[3,4-b]pyridine and Imidazo[1,5-a]pyridine Derivatives

  • Pyrrolo[3,4-b]pyridine (3): This compound shares a fused bicyclic system but replaces one nitrogen atom in the pyrazole ring with a carbon, altering electronic density.
  • Imidazo[1,5-a]pyridine (4) : The imidazole ring introduces an additional nitrogen atom, increasing basicity. Synthesis involves carbanion-mediated reactions and nitro group removal, a method distinct from the target compound’s preparation .

Substitution Pattern Variations in Pyrazolo-Pyridine Derivatives

  • 1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Hydrochloride: This analogue features a pyrazolo[4,3-c]pyridine core with an amine substituent at the 3-position. The amine group enhances nucleophilicity but may reduce metabolic stability relative to the morpholinyl group .

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Key Properties
Target Compound Pyrazolo[3,4-b]pyridine 1-Methyl, 3-Morpholin-2-yl High solubility, therapeutic potential
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine HCl Pyrazolo[4,3-c]pyridine 1-Methyl, 3-Amine Nucleophilic reactivity, MW: 184.62 g/mol
Imidazo[1,5-a]pyridine (4) Imidazo[1,5-a]pyridine N/A (base structure) Increased basicity, carbanion reactivity

Biological Activity

1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various protein kinases. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SARs), and implications in therapeutic contexts.

  • Molecular Formula: C11H15ClN4O
  • Molecular Weight: 254.72 g/mol
  • CAS Number: 1361112-32-4

Structure

The compound features a pyrazolo[3,4-b]pyridine core, which is a common scaffold in medicinal chemistry, particularly for kinase inhibitors. The morpholine substituent enhances solubility and may influence the binding affinity to target proteins.

Inhibition of Kinases

This compound has shown promise as a kinase inhibitor. Here are some key findings:

  • TRK Inhibition : In a study evaluating pyrazolo[3,4-b]pyridine derivatives, the compound exhibited inhibitory activity against tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. The IC50 value for this compound was determined to be approximately 0.293 µM, indicating moderate potency against TRKA .
  • TBK1 Inhibition : Another study identified derivatives of pyrazolo[3,4-b]pyridine as potent TBK1 inhibitors. One derivative exhibited an IC50 value of 0.2 nM, demonstrating significant selectivity and efficacy in inhibiting TBK1 downstream signaling pathways in various cancer cell lines .

Antiproliferative Effects

The compound has also been assessed for its antiproliferative effects on several cancer cell lines:

  • Cell Lines Tested : A172, U87MG, A375, A2058, Panc0504.
  • Results : The compound exhibited micromolar antiproliferation effects across these cell lines, suggesting potential utility in cancer therapy .

Structure–Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureImpact on Activity
Pyrazolo coreEssential for kinase binding; serves as a hydrogen bond donor/acceptor.
Morpholine groupEnhances solubility and may improve interaction with hydrophilic regions of the target proteins.
Substituents at R1 and R2Modifications at these positions can significantly alter potency and selectivity against different kinases .

Case Study 1: TRK Inhibition

In a recent study focused on scaffold hopping to develop new TRK inhibitors, derivatives including 1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine were synthesized and evaluated for their binding affinity to TRKA. The results indicated that modifications to the morpholine ring could enhance binding interactions with the target protein .

Case Study 2: TBK1 Selectivity

Another investigation into the selectivity of pyrazolo[3,4-b]pyridine derivatives revealed that certain modifications led to improved selectivity for TBK1 over other kinases. This study highlighted the importance of the morpholine substituent in achieving favorable pharmacokinetic properties while maintaining high potency .

Q & A

Basic Research Question

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) for purity assessment .
  • TLC : Monitor reaction progress using silica plates (e.g., CH2Cl2:MeOH 9:1, Rf ~0.5) .
  • XRPD : Confirm crystalline form and detect polymorphs by matching experimental peaks to reference patterns (e.g., 2θ = 10.5°, 15.2°, 20.8°) .

How do researchers evaluate the kinase inhibitory activity of this compound?

Advanced Research Question

  • Enzyme Assays : Use recombinant kinases (e.g., PI3Kδ or JAK family) with ATP-competitive assays (IC50 determination via fluorescence polarization) .
  • Cellular Models : Test antiproliferative effects in leukemia (e.g., MV4-11 cells) using MTT assays, correlating IC50 with kinase selectivity .
  • Structural Analysis : Molecular docking (e.g., PDB: 4Z0K) to map morpholine-pyrazole interactions in the kinase ATP-binding pocket .

What strategies address low metabolic stability in preclinical studies?

Advanced Research Question

  • Microsomal Incubations : Assess hepatic clearance using rat/human liver microsomes (RLM/HLM) with NADPH cofactors. Modify morpholine or pyrazole substituents to block CYP3A4-mediated oxidation .
  • Prodrug Design : Introduce ester or phosphate groups at metabolically labile sites (e.g., pyridine-N-methyl) to enhance bioavailability .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Question

  • Substituent Variation : Replace morpholine with piperazine or pyrrolidine to modulate solubility and potency .
  • Electron-Withdrawing Groups : Introduce halogens (e.g., Cl at pyridine C-5) to enhance kinase binding via hydrophobic interactions .
  • Data-Driven SAR : Use QSAR models to predict logP and pKa, optimizing pharmacokinetic profiles .

What experimental approaches resolve conflicting biological activity data?

Advanced Research Question

  • Orthogonal Assays : Validate kinase inhibition via Western blot (phospho-target quantification) if enzymatic assays disagree with cellular data .
  • Counter-Screening : Test against off-target kinases (e.g., EGFR, VEGFR2) to rule out pan-inhibition .
  • Crystallography : Resolve binding modes of active vs. inactive analogs using X-ray structures .

How is the hydrochloride salt’s hygroscopicity managed during formulation?

Advanced Research Question

  • Dynamic Vapor Sorption (DVS) : Characterize moisture uptake at 25°C/60% RH. If hygroscopic, convert to stable salts (e.g., mesylate) or use amorphous solid dispersions .
  • Lyophilization : Prepare lyophilized powders for in vivo studies to prevent hydrolysis .

What protocols assess selectivity against related kinases?

Advanced Research Question

  • Kinome-Wide Profiling : Use panels (e.g., Eurofins KinaseProfiler) to test >100 kinases at 1 µM. Prioritize analogs with <30% inhibition of non-target kinases .
  • Cellular Target Engagement : Employ nanoBRET or CETSA to confirm target binding in live cells .

How are computational methods integrated into mechanistic studies?

Advanced Research Question

  • MD Simulations : Model compound-kinase complexes (e.g., GROMACS) to predict residence time and resistance mutations .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for substituent modifications (e.g., morpholine vs. thiomorpholine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.